molecular formula C4H4N2O2 B1283569 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde CAS No. 90507-35-0

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

Cat. No.: B1283569
CAS No.: 90507-35-0
M. Wt: 112.09 g/mol
InChI Key: BOCWXHPOWMHHPR-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H4N2O2. It is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a formyl group attached to the third carbon atom. This compound is known for its diverse applications in organic synthesis and medicinal chemistry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and controlled temperature conditions to ensure the stability and purity of the compound. The use of catalysts and solvents like tetrahydrofuran and ethanol is common in these processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit enzymes like succinate dehydrogenase, affecting cellular respiration and energy production. The compound can also induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage .

Comparison with Similar Compounds

  • 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
  • 4-Methyl-1,2,5-oxadiazole-3-methanol
  • 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide

Uniqueness: this compound is unique due to its formyl group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCWXHPOWMHHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567288
Record name 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90507-35-0
Record name 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,5-oxadiazole-3-carbaldehyde
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